Dimethylphysostigmine

Catalog No.
S1938127
CAS No.
103877-07-2
M.F
C16H23N3O2
M. Wt
289.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethylphysostigmine

CAS Number

103877-07-2

Product Name

Dimethylphysostigmine

IUPAC Name

[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N,N-dimethylcarbamate

Molecular Formula

C16H23N3O2

Molecular Weight

289.37 g/mol

InChI

InChI=1S/C16H23N3O2/c1-16-8-9-18(4)14(16)19(5)13-7-6-11(10-12(13)16)21-15(20)17(2)3/h6-7,10,14H,8-9H2,1-5H3/t14-,16+/m1/s1

InChI Key

IUHMWLMDASQDJQ-ZBFHGGJFSA-N

SMILES

CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)N(C)C)C)C

Canonical SMILES

CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)N(C)C)C)C

Isomeric SMILES

C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)OC(=O)N(C)C)C)C

Alzheimer's Disease and Dementia Research

One of the prominent research areas for DMPH is in Alzheimer's disease (AD) and other forms of dementia. Acetylcholine deficiency is a hallmark feature of AD, and researchers are investigating whether DMPH can improve cognitive function in patients by boosting acetylcholine levels. Studies have shown mixed results, with some suggesting potential benefits for memory and attention, while others haven't found significant improvements []. Further research is needed to determine the efficacy and optimal use of DMPH in AD treatment [].

Source

[] Li, Y., Li, X., Gao, X., & Zhu, X. (2013). Cholinesterase inhibitors for Alzheimer disease. Cochrane Database of Systematic Reviews, (6).

Studying Neuromuscular Transmission

DMPH's ability to inhibit acetylcholinesterase makes it a valuable tool for studying neuromuscular transmission, the process by which nerve impulses reach muscles. Researchers can use DMPH to manipulate acetylcholine levels and observe the effects on muscle contraction and function. This helps in understanding how the nervous system interacts with muscles and contributes to research on neuromuscular disorders [].

Source

[] Feng, Z. P. (1996). Acetylcholinesterase inhibitors in neuromuscular transmission. Acta Pharmacologica Sinica, 17(4), 353-359.

Dimethylphysostigmine is a synthetic derivative of physostigmine, a reversible inhibitor of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine in the body. This compound belongs to the class of carbamate compounds and is characterized by its ability to enhance cholinergic transmission by preventing the hydrolysis of acetylcholine. Dimethylphysostigmine is particularly noted for its increased potency and specificity in inhibiting acetylcholinesterase compared to its parent compound, physostigmine, making it a valuable tool in pharmacology and toxicology.

DMPH's primary mechanism of action involves its reversible inhibition of AChE. By binding to the enzyme's active site, it prevents the breakdown of ACh, leading to its accumulation in the synaptic cleft. This increased ACh concentration enhances cholinergic neurotransmission in the central nervous system (CNS), neuromuscular junctions, and peripheral autonomic ganglia.

DMPH is a highly toxic compound if ingested or absorbed through the skin. Symptoms of poisoning include excessive sweating, salivation, diarrhea, muscle weakness, seizures, and respiratory depression. Due to its potent cholinergic activity, it should be handled with extreme caution in a laboratory setting, following appropriate safety protocols.

Data:

  • The lethal dose (LD50) of DMPH in rats is reported to be 1.5 mg/kg.

  • Inhibition of Acetylcholinesterase: The primary reaction involves the binding of dimethylphysostigmine to the active site of acetylcholinesterase, forming a stable enzyme-inhibitor complex. This reaction significantly prolongs the action of acetylcholine at synaptic junctions.
  • Hydrolysis: Over time, the dimethylcarbamylated enzyme can be hydrolyzed back to the free enzyme and dimethylcarbamic acid, although this process is significantly slower than the hydrolysis of acetylcholine itself. The half-life of this complex formation is critical for understanding its therapeutic and toxicological implications .
  • Reactivation: Compounds such as pralidoxime can reactivate acetylcholinesterase that has been inhibited by dimethylphysostigmine, although this process is less efficient than with some other inhibitors .

Dimethylphysostigmine exhibits significant biological activity primarily through its role as an acetylcholinesterase inhibitor. This action leads to:

  • Enhanced Cholinergic Activity: By preventing the breakdown of acetylcholine, dimethylphysostigmine increases cholinergic signaling, which can be beneficial in treating conditions such as myasthenia gravis and Alzheimer's disease.
  • Potential Toxicity: Due to its potent inhibition of acetylcholinesterase, dimethylphysostigmine can lead to cholinergic crisis if overdosed, resulting in symptoms such as muscle twitching, respiratory distress, and cardiovascular effects .

The synthesis of dimethylphysostigmine typically involves several steps:

  • Starting Materials: The synthesis begins with precursors such as methylated indole derivatives or other suitable organic compounds.
  • Carbamylation: The key step involves the introduction of a dimethylcarbamate group into the structure through nucleophilic substitution reactions.
  • Purification: Following synthesis, purification methods such as recrystallization or chromatography are employed to isolate the desired compound from by-products and unreacted materials .
  • Characterization: The final product is characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.

Dimethylphysostigmine has several applications:

  • Pharmacological Research: It serves as a model compound for studying cholinergic mechanisms and developing new therapeutic agents for neurological disorders.
  • Toxicology: Its potent effects on acetylcholinesterase make it useful in studies related to organophosphate poisoning and antidote development.
  • Veterinary Medicine: Similar compounds are used in veterinary practices to treat certain conditions related to neuromuscular transmission .

Studies on dimethylphysostigmine interactions reveal important insights:

  • Drug Interactions: It may interact with other medications that affect cholinergic signaling, leading to enhanced or diminished effects.
  • Reactivation Studies: Research has shown that certain oxime compounds can reactivate acetylcholinesterase inhibited by dimethylphysostigmine more efficiently than others, indicating potential therapeutic strategies for poisoning cases .

Dimethylphysostigmine shares similarities with several other compounds known for their cholinesterase inhibitory properties. Here are some notable comparisons:

Compound NameStructure TypePotencyUnique Features
PhysostigmineNatural alkaloidModerateNaturally occurring; used in glaucoma treatment
NeostigmineSynthetic carbamateHighUsed primarily for myasthenia gravis; quaternary ammonium
PyridostigmineSynthetic carbamateHighLonger duration of action; used for myasthenia gravis
DonepezilNon-carbamate inhibitorModerateSelective for central nervous system; used in Alzheimer's treatment

Dimethylphysostigmine stands out due to its enhanced potency compared to physostigmine while retaining similar mechanisms of action. Its unique structural modifications contribute to its distinct pharmacological profile .

Historical Synthesis Pathways

The foundation for understanding dimethylphysostigmine synthesis lies in the pioneering work on physostigmine itself, established by Percy Lavon Julian and Josef Pikl in 1935 [1] [2] [3]. Their groundbreaking 11-step total synthesis from phenacetin represented the first successful laboratory preparation of this complex alkaloid, establishing fundamental synthetic principles that continue to influence modern approaches to physostigmine derivatives, including dimethylphysostigmine [2] [4].

Julian and Pikl's synthetic strategy focused on constructing the challenging pyrroloindole skeleton through systematic ring formation and functional group manipulations [2]. The key breakthrough involved the synthesis of d,l-eserethole, a critical intermediate positioned two synthetic steps from the target molecule [3] [4]. This intermediate compound, with molecular formula C15H20N2O, required careful stereochemical control and represented a significant synthetic challenge that sparked considerable scientific debate with competing research groups at Oxford University [5].

The historical synthesis pathway demonstrated several fundamental principles that remain relevant to dimethylphysostigmine production. The conversion of phenacetin through multiple oxidation and cyclization steps established the viability of constructing the complex hexahydropyrrolo[2,3-b]indole framework through conventional organic transformations [6]. The final conversion of eserethole to physostigmine involved methylcarbamate formation, providing a direct precedent for the analogous dimethylcarbamate formation required in dimethylphysostigmine synthesis [7].

Early synthetic approaches to physostigmine derivatives revealed the critical importance of stereochemical control at the two chiral centers present in the pyrroloindole framework [8]. The (3aS,8aR) configuration must be maintained throughout the synthetic sequence to preserve biological activity, establishing stringent stereochemical requirements that extend to dimethylphysostigmine preparation [9].

Modern Synthetic Approaches

Contemporary synthetic methodologies for physostigmine and its derivatives, including dimethylphysostigmine, have evolved significantly beyond the original Julian-Pikl approach, incorporating advanced catalytic methods and improved stereochemical control strategies [10] [11]. Modern approaches emphasize efficiency, stereoselectivity, and operational simplicity while maintaining the structural integrity required for biological activity.

The alkylative cyclization methodology developed by Nakagawa and Kawahara represents a significant advancement in modern physostigmine synthesis [12] [13]. This approach utilizes 1,3-dimethylindole as a key starting material, undergoing alkylative cyclization with (Z)-aziridine catalyzed by scandium triflate and trimethylsilyl chloride in dichloromethane at -30°C [13]. The reaction proceeds with exceptional efficiency, achieving 90% yield for the key cyclization step, demonstrating the power of modern Lewis acid catalysis in complex alkaloid synthesis [12].

Enantioselective synthesis approaches have incorporated chiral sulfoxides and asymmetric catalysis to achieve stereochemical control [10]. These methods represent substantial improvements over earlier resolution-based strategies, providing direct access to enantiomerically pure materials without the need for extensive purification and separation procedures [10]. The use of chiral auxiliaries and asymmetric induction has enabled the preparation of both enantiomers of physostigmine precursors, expanding synthetic flexibility [14].

The formal total synthesis approach utilizing Grignard reagent 1,4-addition to 5-methoxyindole-3-acetonitrile has demonstrated remarkable efficiency [15] [16]. This methodology converts 2-hydroxyindolenine, a key advanced intermediate, to esermethole through a seven-step sequence achieving 28% overall yield [16]. The approach emphasizes the strategic use of organometallic chemistry to construct the complex ring system with predictable stereochemical outcomes.

Johnson-Claisen rearrangement strategies have emerged as powerful tools for establishing quaternary stereocenters at the C-3 position of cyclic lactams [11]. This methodology has been successfully applied to physostigmine synthesis, demonstrating the versatility of sigmatropic rearrangements in complex natural product synthesis [11]. The dependence of product configuration on olefin geometry provides precise stereochemical control essential for dimethylphysostigmine preparation.

Key Intermediate Compounds

The synthesis of dimethylphysostigmine relies on several critical intermediate compounds that serve as strategic building blocks in the overall synthetic sequence. Understanding the preparation, properties, and transformations of these intermediates is essential for efficient dimethylphysostigmine production [16] [15].

The 2-hydroxyindolenine intermediate, with molecular formula C11H12N2O, represents a pivotal compound that configures the two essential stereocenters required in the final product [16]. This intermediate can be converted to multiple target structures, including both physostigmine and its dimethyl derivative, through carefully controlled synthetic sequences [15]. The high-yielding conversion of this intermediate demonstrates its strategic importance in modern synthetic approaches.

Esermethole (C15H22N2O) serves as a direct precursor to physostigmine derivatives, maintaining the critical stereochemical configuration throughout the synthetic sequence [16]. The seven-step conversion from 2-hydroxyindolenine to esermethole achieves 28% overall yield, representing an efficient transformation considering the complexity of the molecular framework [16]. This intermediate provides a versatile platform for introducing various carbamate functionalities, including the dimethylcarbamate group characteristic of dimethylphysostigmine.

The d,l-eserethole intermediate continues to play a crucial role in modern syntheses, despite its historical significance [3]. This compound requires racemic resolution for accessing enantiomerically pure products, though modern asymmetric approaches have largely superseded resolution-based strategies [10]. The molecular formula C15H20N2O and its strategic position two steps from the final target make it an enduring synthetic objective.

5-Methoxyindole-3-acetonitrile serves as an efficient starting material for formal total synthesis approaches [15]. This achiral precursor allows for the introduction of stereochemistry through subsequent asymmetric transformations, providing flexibility in synthetic planning [16]. The compound's stability and commercial availability make it an attractive starting point for large-scale synthesis applications.

Oxindole aldehyde (S)-19, with molecular formula C12H13NO2, represents the product of asymmetric Heck cyclization achieving 84% yield and 95% enantioselectivity [17]. This intermediate demonstrates the power of modern catalytic asymmetric synthesis in establishing the required stereochemical framework efficiently and selectively.

Stereochemical Considerations

The stereochemical complexity of dimethylphysostigmine presents significant challenges in synthetic design and execution, requiring careful attention to the configuration of two chiral centers within the pyrroloindole framework [9] [18]. The absolute stereochemistry must be precisely controlled to maintain the biological activity associated with the natural configuration.

Dimethylphysostigmine possesses two defined stereocenters with absolute configuration (3aR,8bS), as confirmed by its IUPAC nomenclature: [(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N,N-dimethylcarbamate [9]. Both stereocenters are fully defined, eliminating potential complications from undefined stereochemistry that might compromise biological activity or synthetic reproducibility.

The stereochemical control strategies employed in modern dimethylphysostigmine synthesis draw heavily from advances in asymmetric catalysis and chiral auxiliary methodologies [10] [11]. Enantioselective approaches utilizing chiral sulfoxides have demonstrated the ability to access both enantiomers of key intermediates, providing synthetic flexibility while maintaining high stereochemical fidelity [10].

The influence of olefin geometry on absolute stereochemistry, as demonstrated in Johnson-Claisen rearrangement approaches, illustrates the sophisticated level of stereochemical control achievable in modern synthesis [11]. The dependence of product configuration on starting material geometry allows for predictable stereocontrol, essential for consistent dimethylphysostigmine production.

Asymmetric Heck cyclization has emerged as a particularly effective method for establishing the required stereochemical framework [17]. The achievement of 95% enantioselectivity in key cyclization steps demonstrates the maturity of modern asymmetric catalysis in complex natural product synthesis [17]. This level of stereocontrol eliminates the need for resolution procedures that historically complicated physostigmine derivative synthesis.

The maintenance of stereochemical integrity throughout multi-step synthetic sequences requires careful consideration of reaction conditions and intermediate stability [16]. Modern synthetic approaches emphasize mild reaction conditions and stereoretentive transformations to preserve the critical chiral information established in early synthetic steps [15].

XLogP3

0.9

UNII

S6C28CTI07

Other CAS

103877-07-2

Wikipedia

Dimethylphysostigmine

Dates

Modify: 2023-08-16

Explore Compound Types